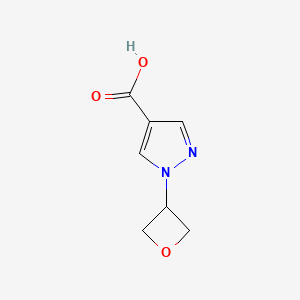

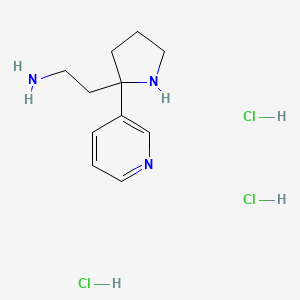

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

“1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of oxetane derivatives has been a topic of interest in recent years. Oxetanes, as strained cyclic ethers, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Chemical Reactions Analysis

Oxetanes have been known to undergo various chemical reactions, including ring-opening and ring-expansion reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Functionalization : The synthesis of 1H-pyrazole derivatives, closely related to 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, has been a subject of research. For example, 1H-pyrazole-3-carboxylic acid was converted into various compounds through reactions with different agents, indicating the versatility of these pyrazole derivatives in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Crystal Structures of Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and studied for their ability to form coordination complexes with various metal ions. This research contributes to the understanding of the structural and crystallization properties of these organic molecules (Radi et al., 2015).

Regiospecific Synthesis and Structural Determination : Studies on the synthesis of pyrazole derivatives, such as 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlight the regiospecific nature of these syntheses. The structural determination of these compounds was achieved through spectroscopic techniques and X-ray analysis, providing insight into the molecular structure of these derivatives (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties and Applications

Improved Synthesis Methods : Research has been conducted on improving the synthesis methods of 1H-pyrazole-4-carboxylic acid, a compound structurally related to 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid. These studies are crucial for enhancing the yield and efficiency of producing these compounds, which have various scientific applications (Dong, 2011).

Optical Nonlinearity and Potential Applications : Some pyrazole derivatives have been studied for their optical nonlinearity, indicating potential applications in optical limiting. This research is significant for the development of new materials with specific optical properties (Chandrakantha et al., 2013).

Electrochemiluminescence and Metal-Organic Frameworks : Transition metal complexes with pyrazolecarboxylic derivatives have been synthesized and demonstrated intense electrochemiluminescence (ECL) in specific solutions. This research opens avenues for applications in materials science, particularly in the development of novel luminescent materials (Feng et al., 2016).

Direcciones Futuras

Oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties. The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . This suggests that “1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” and similar compounds may have potential applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

Oxetane derivatives have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in over a dozen drugs that have progressed to different phases of clinical trials .

Mode of Action

Oxetane is known to be an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom . This subtle modulation of basicity may influence the compound’s interaction with its targets.

Biochemical Pathways

Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Pharmacokinetics

Oxetane is known to be more metabolically stable and lipophilicity neutral . It is also known to lower a drug’s overall lipophilicity, potentially impacting bioavailability .

Action Environment

The formation of the oxetane ring from an epoxide has been shown to require moderate heating , suggesting that temperature could influence the compound’s action.

Propiedades

IUPAC Name |

1-(oxetan-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZDAQAXRCGWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)

![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)

![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)

![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)

![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)

![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)